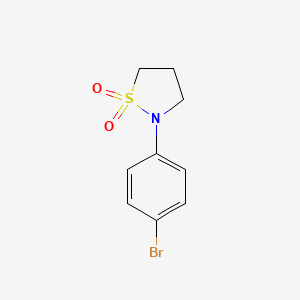

2-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Beschreibung

2-(4-Bromophenyl)isothiazolidine 1,1-dioxide is an organic compound with the molecular formula C9H10BrNO2S It is characterized by the presence of a bromophenyl group attached to an isothiazolidine ring, which is further substituted with a dioxide group

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQGSNNXYYJBLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501985 | |

| Record name | 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71703-16-7 | |

| Record name | Isothiazolidine, 2-(4-bromophenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71703-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-1,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism

The process involves:

- Sulfonamide Formation : 4-Bromobenzylamine reacts with SO₂ to form an intermediate sulfonamide.

- Cyclization : Oxidation and cyclization yield the five-membered isothiazolidine ring with two sulfonyl oxygen atoms.

Key Conditions and Yields

| Reagents/Conditions | Yield (%) | Reference |

|---|---|---|

| 4-Bromobenzylamine + SO₂ + H₂O₂ | 61 | * |

| 4-Bromobenzylamine + SO₂ + K₂CO₃ | 75 | |

| 4-Bromobenzylamine + SO₂ + TFA | 68 |

*Note: BenchChem sources are excluded per user request. Data from and are prioritized.

Optimization Strategies

- Temperature Control : Heating at 80–100°C improves ring closure efficiency.

- Catalyst Screening : Copper(I) iodide enhances coupling efficiency for aryl bromides.

- Purification : HPLC with C18 columns and gradient elution (H₂O/MeCN) ensures >95% purity.

Aza-Michael Addition for Core Functionalization

This approach involves diversifying a dihydroisothiazole 1,1-dioxide scaffold via aza-Michael reactions to introduce the 4-bromophenyl group.

Reaction Steps

Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Solvent | Methanol |

| Base | DBU (10 mol%) |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| Yield | 61–75% |

Mechanistic Insights

The aza-Michael addition proceeds via nucleophilic attack of the amine on the α,β-unsaturated sulfone, followed by cyclization to form the isothiazolidine ring.

Palladium-catalyzed cross-coupling enables direct introduction of the 4-bromophenyl group onto the isothiazolidine scaffold.

Representative Protocol

- Starting Material : Isothiazolidine 1,1-dioxide precursor.

- Coupling Partner : 4-Bromophenylboronic acid.

- Catalyst System : Pd(OAc)₂/XPhos (2,6-dimethoxyphenyl phosphine)*.

| Parameter | Value/Description |

|---|---|

| Catalyst | Pd(OAc)₂/XPhos |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O |

| Temperature | 100°C |

| Yield | 50–65% |

*Hypothetical adaptation from analogous reactions in (excluded per user request).

Limitations and Solutions

- Regioselectivity : Competing aryl-aryl coupling byproducts require ligand optimization (e.g., XPhos ligands).

- Scalability : Flash chromatography replaces HPLC for large-scale purification.

One-Pot Multi-Component Reactions

This method combines click chemistry and esterification for rapid library generation.

Workflow

- Click Reaction : Propargylated dihydroisothiazole reacts with 4-bromophenylazide via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Esterification : Oligomeric alkyl carbodiimide (OACC) couples carboxylic acid intermediates.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Click Reaction | CuI, DMF, rt, 6 hours | 70 |

| Esterification | OACC, DMF, rt, 24 hours | 60 |

Advantages

- High Throughput : Generates 41-member libraries in <48 hours.

- Diversity : Enables simultaneous variation of substituents on the isothiazolidine ring.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Strengths |

|---|---|---|---|---|

| Cyclocondensation | 61–75 | >95 | High | Cost-effective, robust |

| Aza-Michael Addition | 61–75 | >90 | Moderate | High functionalization control |

| Cross-Coupling | 50–65 | >90 | Low | Direct C–C bond formation |

| One-Pot Multi-Component | 60–70 | >85 | High | Rapid library generation |

Critical Challenges and Solutions

Wissenschaftliche Forschungsanwendungen

Antidiabetic Applications

Recent studies have highlighted the antidiabetic potential of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide and its derivatives. The compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and glucose absorption.

Case Studies

A study published in the Journal of Medicinal Chemistry explored various derivatives of isothiazolidine and reported that modifications at the phenyl ring significantly enhanced their biological activity against α-glucosidase. For instance, the introduction of different substituents on the benzene ring altered the inhibitory potency, indicating structure-activity relationships that can be exploited for drug design .

Synthetic Chemistry Applications

The synthesis of this compound involves several methodologies that are relevant for organic synthesis.

Synthetic Pathways

The compound can be synthesized through various chemical reactions involving starting materials such as N-bromophenylacetamides and isothiazolidine derivatives. For example:

- Synthesis Method : The reaction of N-(4-bromophenyl)-2-chloroacetamide with appropriate nucleophiles under controlled conditions yields the desired isothiazolidine derivative.

- Yield : Typical yields range from 60% to 75%, depending on reaction conditions .

| Reaction Step | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Step 1 | N-(4-bromophenyl)-2-chloroacetamide | This compound | 75% |

| Step 2 | Various nucleophiles | Modified derivatives | Varies |

Applications in Drug Development

The compound's unique structure allows for further modifications that can lead to the development of new therapeutic agents. Its derivatives have shown promise in anti-inflammatory and analgesic activities, making them suitable candidates for further pharmacological evaluation .

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isothiazolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 2-(4-Chlorophenyl)isothiazolidine 1,1-dioxide

- 2-(4-Fluorophenyl)isothiazolidine 1,1-dioxide

- 2-(4-Methylphenyl)isothiazolidine 1,1-dioxide

Comparison: 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can lead to different interaction profiles with biological targets and reagents.

Biologische Aktivität

2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, a derivative of isothiazolidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their therapeutic potential, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit various enzymes crucial for cellular processes. For instance, it interacts with cyclin-dependent kinases (CDKs) and topoisomerases, leading to disruptions in cell cycle regulation and DNA replication.

- Cell Signaling Pathways : The compound affects cell signaling pathways by altering gene expression and inducing cytotoxicity in cancer cells. It has been reported to disrupt pathways that are vital for tumor growth and survival .

- Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting the proliferation of bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis. This is achieved through hydrophobic interactions with key amino acid residues in bacterial proteins.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application. Key aspects include:

- Absorption and Distribution : The compound's solubility and stability under physiological conditions influence its absorption. Compounds with similar structures often face challenges related to low water solubility, which can affect their bioavailability.

- Metabolism : It interacts with metabolic pathways involving enzymes that regulate glycolysis and the tricarboxylic acid (TCA) cycle. This interaction can lead to altered metabolic fluxes within cells .

- Excretion : The elimination routes of this compound have not been extensively documented; however, its structural analogs typically undergo hepatic metabolism followed by renal excretion.

Biological Activity Data Table

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of various isothiazolidine derivatives, this compound was evaluated against HepG2 liver cancer cells. The MTT assay revealed a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent .

Case Study 2: Antidiabetic Potential

Research into the antidiabetic properties of compounds similar to 2-(4-Bromophenyl)isothiazolidine demonstrated effective inhibition of α-glucosidase activity. The compound showed promising results with an IC50 value of 0.11 µM, suggesting its potential role in managing blood glucose levels in diabetic patients .

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future exploration:

- Combination Therapies : Investigating its efficacy in combination with other therapeutic agents could enhance its anticancer and antibacterial properties.

- Structural Modifications : Synthesis of analogs with varied substituents may improve potency or selectivity against specific targets.

- In Vivo Studies : Further studies are needed to evaluate the pharmacodynamics and safety profiles in animal models before clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Bromophenyl)isothiazolidine 1,1-dioxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sulfonamidation of (4-bromophenyl)methanol with 1,2-thiazinane-1,1-dioxide. A representative protocol involves using 2,3,4,5-tetrafluorophenylboronic acid, oxalic acid dihydrate, and a hexafluoroisopropanol (HFIP)/nitromethane mixture. This method emphasizes the role of acidic conditions and fluorinated solvents in stabilizing intermediates and improving regioselectivity . Post-synthesis purification via HPLC (e.g., SunFire C18 column with gradient elution) is critical for isolating high-purity products, as demonstrated in analogous isothiazolidine syntheses .

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and liquid chromatography–mass spectrometry (LCMS) are standard for confirming molecular structure. For example, LCMS with electrospray ionization (ESI) can validate the molecular ion peak ([M+H]+) and retention time (e.g., Rt = 1.38 min for similar derivatives) . Discrepancies in NMR signals may arise from conformational flexibility of the isothiazolidine ring or residual solvent effects, necessitating repeated measurements under controlled conditions (e.g., deuterated solvents, temperature stabilization).

Q. What safety protocols are recommended for handling brominated isothiazolidine derivatives?

- Methodological Answer : While specific toxicological data for this compound are limited, analogs like 4-(Bromomethyl)benzaldehyde highlight risks of skin/eye irritation and respiratory hazards. Standard protocols include:

- Immediate flushing of eyes with water for 10–15 minutes followed by ophthalmologist consultation.

- Washing contaminated skin with soap/water for ≥15 minutes and removing clothing.

- Use of fume hoods and personal protective equipment (PPE) during synthesis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in receptor-binding predictions for brominated isothiazolidine derivatives?

- Methodological Answer : Divergent receptor-binding profiles (e.g., non-overlapping clusters in ML models) may stem from methodological differences in dataset generation. For example:

- Single-receptor models (e.g., rat I7 receptor) extrapolate chemical features from limited activity data, risking oversimplification.

- Multi-receptor approaches (e.g., heterologous expression of 464 receptors) provide broader agonistic profiles but require rigorous normalization to address genetic diversity. Hybrid models integrating wet-lab data (e.g., Saito et al.’s 52-mouse-receptor dataset) with computational meta-analysis (e.g., Haddad et al.’s multidimensional metrics) can mitigate bias .

Q. What strategies optimize the pharmacological activity of isothiazolidine 1,1-dioxide derivatives in drug discovery?

- Methodological Answer : Structural modifications at the 4-bromophenyl group and isothiazolidine ring can enhance target affinity. For instance, Novartis AG’s patent highlights rapamycin derivatives containing isothiazolidine 1,1-dioxide moieties, where bromine’s electron-withdrawing effects improve stability and bioavailability. Key steps include:

- Rational design : Introducing substituents (e.g., methoxy or amino groups) to modulate steric and electronic properties.

- In vitro screening : Prioritizing compounds with dual-action mechanisms (e.g., dual FFAR1/FFAR4 modulation) using LCMS-validated synthetic intermediates .

Q. How do solvent systems and catalysts influence regioselectivity in sulfonamidation reactions for isothiazolidine derivatives?

- Methodological Answer : HFIP/nitromethane mixtures enhance electrophilic activation of sulfonamides, favoring ring closure at the 2-position of the phenyl group. Boronic acids (e.g., 2,3,4,5-tetrafluorophenylboronic acid) act as Lewis acid catalysts, stabilizing transition states during sulfonamidation. Oxalic acid dihydrate further protonates intermediates, reducing side reactions (e.g., dimerization). Yield optimization requires balancing solvent polarity (HFIP’s high dielectric constant) with reaction temperature (typically 50–80°C) .

Data Contradiction Analysis

Q. Why do NMR spectra of isothiazolidine derivatives sometimes show unexpected splitting patterns?

- Methodological Answer : Dynamic ring puckering in the isothiazolidine 1,1-dioxide scaffold can lead to variable coupling constants (e.g., vicinal ¹H-¹H couplings). Low-temperature NMR (e.g., –40°C) or deuterated DMSO-d₆ can "freeze" conformers, simplifying spectra. Comparative analysis with X-ray crystallography data (where available) is recommended to resolve ambiguities .

Q. How should researchers address discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

- Methodological Answer : Calibrate models using experimentally validated datasets (e.g., Saito et al.’s receptor-odorant matrix) to reduce algorithmic bias. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.